N-cyclopropyl-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

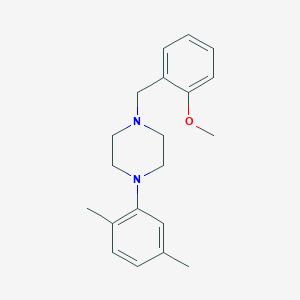

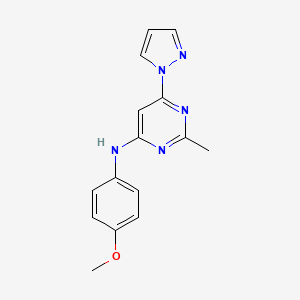

“N-cyclopropyl-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C12H15NO3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A mixture of 3-hydroxy-4-methoxybenzoic acid, cyclopropanamine, and other reagents was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. The reaction was monitored using thin-layer chromatography (TLC) until completion .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with two methoxy groups at the 3 and 5 positions and a cyclopropyl group attached to the nitrogen atom .Wirkmechanismus

Target of Action

The primary target of N-cyclopropyl-3,5-dimethoxybenzamide, also known as CDS1_004613, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .

Mode of Action

The mechanism of action of CDS1_004613 revolves around its capacity to bind to the active site of the CDS1 enzyme . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid .

Biochemical Pathways

By inhibiting CDS1, CDS1_004613 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The disruption of this pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .

Result of Action

The result of CDS1_004613’s action is a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-3,5-dimethoxybenzamide has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, and it exhibits unique properties that make it a promising candidate for various research applications. However, this compound also has some limitations. It may exhibit off-target effects, and its mechanism of action is not fully understood.

Zukünftige Richtungen

There are several future directions for research on N-cyclopropyl-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the study of the role of this compound in epigenetic regulation and its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders. Additionally, the use of this compound as a tool compound for the study of benzamides in biological systems is an area of potential future research.

Synthesemethoden

The synthesis of N-cyclopropyl-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The product is then purified by column chromatography or recrystallization to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-3,5-dimethoxybenzamide has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use as a tool compound to study the role of benzamides in biological systems.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclopropyl-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-10-5-8(6-11(7-10)16-2)12(14)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWMHSBDBRRFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)

![4-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709045.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5709050.png)

![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)

![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)